Product packaging for Diisobutyl hydrogen phosphate(Cat. No.:CAS No. 6303-30-6)

Diisobutyl hydrogen phosphate

Cat. No.: B049206
CAS No.: 6303-30-6
M. Wt: 210.21 g/mol
InChI Key: PVQVJLCMPNEFPM-UHFFFAOYSA-N
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Description

Diisobutyl hydrogen phosphate (DiBHP) is a high-purity, water-insoluble organophosphorus compound of significant utility in chemical research and development. Its primary research value lies in its role as an effective extraction agent for metal ions, particularly in the separation and recovery of lanthanides and actinides from aqueous solutions via liquid-liquid extraction processes. The mechanism involves the coordination of the phosphoryl oxygen (P=O) and the acidic hydrogen of the hydroxyl group (P-OH) to metal cations, forming stable complexes that partition into the organic phase. Beyond metal extraction, DiBHP serves as a key intermediate in organic synthesis for the preparation of other phosphate esters and as a catalyst or co-catalyst in various esterification and polymerization reactions. Its properties as an anionic surfactant also make it a subject of study in membrane biochemistry and colloid science. This product is provided for laboratory research applications and is strictly For Research Use Only, not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19O4P B049206 Diisobutyl hydrogen phosphate CAS No. 6303-30-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6303-30-6

Molecular Formula

C8H19O4P

Molecular Weight

210.21 g/mol

IUPAC Name

bis(2-methylpropyl) hydrogen phosphate

InChI

InChI=1S/C8H19O4P/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,9,10)

InChI Key

PVQVJLCMPNEFPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(O)OCC(C)C

Other CAS No.

6303-30-6

Pictograms

Corrosive

Synonyms

Phosphoric Acid Bis(2-methylpropyl) Ester;  Phosphoric Acid Diisobutyl Ester; _x000B_NSC 41918

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of Diisobutyl Hydrogen Phosphate

Established Synthetic Pathways for Diisobutyl Hydrogen Phosphate (B84403)

The synthesis of dialkyl hydrogen phosphates like diisobutyl hydrogen phosphate is well-established in organophosphorus chemistry. These methods typically involve the phosphorylation of the corresponding alcohol, in this case, isobutanol, followed by controlled hydrolysis.

One common and established method is the partial hydrolysis of a trialkyl phosphate, such as triisobutyl phosphate. This reaction must be carefully controlled to prevent complete hydrolysis to phosphoric acid. Another prevalent pathway involves the reaction of a phosphorylating agent, such as phosphorus oxychloride (POCl₃), with isobutanol. The resulting diisobutyl chlorophosphate intermediate is then hydrolyzed to yield the final product. A general procedure involves dissolving the corresponding alkyl chlorophosphate in a solvent like tetrahydrofuran (B95107) (THF), followed by the dropwise addition of an aqueous base such as sodium hydroxide (B78521) (NaOH) at a controlled temperature (e.g., 0 °C). chemicalbook.com After the reaction, a workup procedure involving acidification and extraction isolates the pure dialkyl hydrogen phosphate. chemicalbook.com

A summary of common precursors and reaction types is provided in the table below.

Precursor 1 Precursor 2 Reaction Type General Conditions
IsobutanolPhosphorus Oxychloride (POCl₃)Phosphorylation followed by HydrolysisReaction in a suitable solvent, followed by aqueous workup.
Triisobutyl PhosphateWater / Base (e.g., NaOH)Partial HydrolysisControlled addition of water or a base to the triester.
Diisobutyl ChlorophosphateWaterHydrolysisReaction with water to replace the chlorine atom with a hydroxyl group.

Exploration of Novel Synthetic Routes and Precursor Chemistry

Research into the synthesis of organophosphorus compounds continues to yield novel and more efficient methodologies. While specific novel routes for this compound are not extensively documented, trends in the broader field of phosphate chemistry suggest potential avenues for exploration. These include the use of alternative phosphorylating agents, green catalysts, and solvent-free reaction conditions to improve yield, reduce waste, and simplify procedures. researchgate.net

For instance, the use of solid acid catalysts or ionic liquids is a growing area in organic synthesis that could be applied to the production of this compound. researchgate.net Catalysts such as sodium dihydrogen phosphate have been shown to be effective in related multicomponent reactions under solvent-free conditions at room temperature. researchgate.net Furthermore, advancements in precursor chemistry, such as the development of new phosphoramidate (B1195095) or H-phosphonate reagents, could offer alternative pathways. nih.govacs.org The synthesis of various chloromethyl phosphates has been described as a route for producing useful reagents for phosphonooxymethyl prodrugs, indicating the potential for developing new reactive precursors. researchgate.net

Derivatization for Tailored Research Applications

The chemical reactivity of the phosphate group in this compound allows for extensive derivatization, enabling the creation of new molecules with tailored properties for specific research and industrial applications.

The acidic proton of this compound can be readily replaced by a metal cation to form a variety of metal salts. This is a simple acid-base reaction, typically achieved by reacting this compound with a metal hydroxide, carbonate, or oxide. The choice of the metal cation significantly influences the properties and applications of the resulting salt.

A primary application of this derivatization is in the field of hydrometallurgy, particularly in solvent extraction processes for metal separation and purification. ontosight.aisolubilityofthings.com this compound acts as an extractant, forming a complex (a salt) with specific metal ions in an aqueous phase, which facilitates their transfer into an immiscible organic phase. ontosight.aiatamanchemicals.com For example, it can be used in the extraction of uranium and other valuable metals from ore leach solutions. ontosight.aiatamanchemicals.com The efficiency of this extraction can be further enhanced by forming adducts, for instance with amines, which modify the solubility and complexing power of the extractant. ontosight.ai

Metal salts of dialkyl phosphates, such as silver salts, have also been employed as reagents in phosphorylation reactions, where the precipitation of a silver halide drives the reaction to completion. google.com

Metal Cation Example Application of the Resulting Salt Reference
Uranium (as UO₂²⁺)Solvent extraction in nuclear fuel reprocessing (e.g., Dapex procedure). atamanchemicals.com
Cobalt (Co²⁺) / Nickel (Ni²⁺)Hydrometallurgical separation and purification. atamanchemicals.com
Iron (Fe³⁺/Fe²⁺)Selective extraction from aqueous solutions. atamanchemicals.com
Silver (Ag⁺)Reagent for phosphorylation of alkyl halides. google.com

The structure of this compound, featuring a polar, acidic "head" (the phosphate group) and non-polar "tails" (the isobutyl groups), imparts amphiphilic character. This duality is fundamental to its ability to participate in the formation of supramolecular assemblies. researchgate.net

In non-polar environments, acidic organophosphates like this compound are known to form highly organized structures through self-assembly. escholarship.org The primary interaction driving this assembly is strong hydrogen bonding between the phosphate heads of two molecules, which form stable eight-membered rings, resulting in dimers. escholarship.org These dimers can further associate into larger aggregates. escholarship.org The formation of these supramolecular structures is critical to the compound's function in applications like solvent extraction, influencing both selectivity and efficiency. escholarship.org

This self-assembling behavior allows this compound and its derivatives to act as building blocks for more complex supramolecular scaffolds. researchgate.net They can function as surfactants, creating organized systems like micelles or microemulsions when mixed with immiscible liquids such as water and oil. mdpi.com By carefully designing the system, these assemblies can be used to create nanostructured environments for catalysis or as responsive materials that change their structure based on external stimuli. researchgate.netmdpi.com The hydrogen bonds that define these structures are directional and can be influenced by factors like solvent and temperature, allowing for a degree of control over the resulting architecture. nih.gov

Complexation Chemistry and Metal Ion Coordination with Diisobutyl Hydrogen Phosphate

Fundamental Principles of Metal-Diisobutyl Hydrogen Phosphate (B84403) Complex Formation

The formation of complexes between metal ions and diisobutyl hydrogen phosphate is governed by the principles of coordination chemistry. This compound is a monoacidic ester of phosphoric acid and typically exists as a dimer in nonpolar organic solvents. The key functional group involved in complexation is the phosphoryl group (P=O), where the oxygen atom acts as a Lewis base, donating a pair of electrons to a metal cation, which acts as a Lewis acid.

The coordination can occur through several modes. The phosphate ligand can act as a monodentate ligand, bonding to a metal center through a single oxygen atom. uomustansiriyah.edu.iq More commonly, it functions as a bidentate ligand, forming a chelate ring by coordinating through both the phosphoryl oxygen and the hydroxyl oxygen. wikipedia.org This chelation results in a stable four-membered ring structure. Furthermore, the phosphate group can act as a bridging ligand, connecting two or more metal centers, leading to the formation of polynuclear complexes or polymeric structures. wikipedia.org The specific coordination mode depends on factors such as the nature of the metal ion (its size, charge, and hardness/softness), the pH of the aqueous phase, and the presence of other coordinating species in the system. libretexts.org

Complexation Thermodynamics and Stability Constants

The formation of metal-DIBP complexes is a thermodynamically driven process. The stability of these complexes is quantified by stability constants (β), which represent the equilibrium constant for the formation of the complex from its constituent metal ion and ligands. A high stability constant indicates a strong metal-ligand interaction and a more stable complex.

The thermodynamics of complexation are described by the Gibbs free energy change (ΔG), which is related to the enthalpy change (ΔH) and entropy change (ΔS) by the equation ΔG = ΔH - TΔS. Complex formation is generally an exothermic process (negative ΔH), driven by the formation of strong metal-oxygen bonds. The entropy change can be positive, particularly if the chelate effect is significant, where a bidentate ligand replaces two or more monodentate ligands (like water molecules), leading to an increase in the number of free particles in the system.

While specific thermodynamic data for this compound complexes are sparse in publicly available literature, studies on analogous systems like dibutyl phosphate (DBP) provide valuable insights. For instance, the complexation of actinides with DBP is known to be very strong, which has significant implications for solvent extraction processes like PUREX, where DBP is a degradation product of tributyl phosphate (TBP). researchgate.net The strong binding can interfere with the stripping of actinides from the organic phase. nih.gov Density Functional Theory (DFT) calculations on the Pu(IV)-TBP system have shown extraction energies of -73.1 kcal/mol, indicating very favorable complexation, a principle that extends to DBP complexes. acs.org

Structural Elucidation of Metal-Diisobutyl Hydrogen Phosphate Complexes

Determining the precise structure of metal-DIBP complexes is crucial for understanding their reactivity and behavior. A variety of analytical techniques are employed for this purpose. Spectroscopic methods such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide information about the bonding environment of the ligand upon coordination. iaea.org For instance, a shift in the P=O stretching frequency in IR spectra can confirm the coordination of the phosphoryl oxygen to the metal ion. X-ray absorption fine structure (XAFS) spectroscopy is a powerful tool for probing the local coordination environment of the metal ion in both crystalline and non-crystalline samples. nih.gov Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, yielding precise bond lengths and angles, but requires the formation of suitable single crystals. researchgate.netresearchgate.net

The inner-sphere hydration number refers to the number of water molecules directly bonded to the central metal ion within the coordination sphere of the complex. This number is a critical parameter as it influences the complex's stoichiometry, stability, and reactivity. The coordination of bulky ligands like DIBP can lead to the displacement of water molecules from the metal's inner coordination sphere. Techniques like luminescence spectroscopy and NMR can be used to investigate the hydration state of metal ions. For actinides and lanthanides, time-resolved laser-induced fluorescence spectroscopy (TRLFS) is a particularly sensitive method for determining the number of water molecules in the first coordination sphere. While specific studies on the inner-sphere hydration of DIBP complexes are not widely reported, the general principles of coordination chemistry suggest that the formation of inner-sphere complexes with DIBP would reduce the hydration number of the metal ion.

The stoichiometry of a complex, which defines the ratio of the metal ion to the ligand, is a fundamental characteristic. Various methods are used to determine the stoichiometry of metal-DIBP complexes in solution, including slope analysis in solvent extraction studies, Job's method (continuous variation), and the mole-ratio method. These analyses help to identify the different complex species that may coexist in equilibrium. For example, studies on the interaction of uranium and other actinides with dibutyl phosphate (DBP) have identified several stoichiometric complexes depending on the experimental conditions. researchgate.netiaea.org

Table 1: Examples of Stoichiometries in Metal-Dibutyl Phosphate (DBP) Systems
Metal IonComplex Stoichiometry (Metal:DBP)Conditions/NotesReference
Uranium(VI)1:2Characterized as UO₂(DBP)₂ in precipitates from 0.2M HNO₃. iaea.org
Uranium(VI)1:3 or 1:4Identified as UO₂(DBP)₂(HDBP)ₓ where x=1 or 2, in the presence of a separate organic phase. iaea.org
Technetium(IV)1:4Proposed species Tc(NO₃)₂(DBP)₂(HDBP)₂ in the heavy organic phase during extraction. nih.gov
Technetium(IV)1:3Proposed species Tc(NO₃)₃(DBP)(HDBP)₂ in the light organic phase during extraction. nih.gov

Specific Metal Ion Complexation Studies

The complexing ability of this compound and its analogs extends to a wide range of metal ions. However, the most extensively studied interactions are with actinides, owing to their relevance in the nuclear fuel cycle. nih.gov

This compound and, more prominently in the literature, its analogue dibutyl hydrogen phosphate (DBP), are known to form highly stable and often poorly soluble complexes with actinide ions. iaea.org DBP is a primary degradation product of tributyl phosphate (TBP), the extractant used in the PUREX (Plutonium Uranium Reduction Extraction) process for reprocessing used nuclear fuel. researchgate.net The formation of actinide-DBP complexes can lead to operational problems, such as the formation of interfacial precipitates or a third phase, and can hinder the partitioning of uranium and plutonium. researchgate.netnih.gov

Uranium: Uranyl(VI) ions (UO₂²⁺) react with DBP to form precipitates. iaea.org In nitric acid solutions, the stoichiometry of the complexes formed depends on the acid and DBP concentrations. Species such as UO₂(DBP)₂ and UO₂(NO₃)(H(DBP)₂)(HDBP)₂ have been characterized. iaea.org The formation of these strong, organic-soluble complexes affects the efficiency of uranium extraction. researchgate.net

Plutonium: Plutonium(IV) forms very stable complexes with DBP. The high affinity of Pu(IV) for phosphate ligands is well-established. acs.orgosti.gov This strong complexation can prevent the efficient stripping of plutonium from the organic phase back into an aqueous phase during reprocessing. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to investigate the electronic structure and bonding in Pu(IV) complexes with organophosphorus ligands, confirming the high stability. acs.orgiaea.org

Technetium: Technetium, a fission product, can also cause issues in reprocessing. In the PUREX process, Technetium is often found as Tc(IV), which forms stable, extractable complexes with DBP. unlv.edu EXAFS studies on the Tc(IV)-DBP system have led to the identification of complex species such as TcO(DBP·HDBP)₂ and, in nitric acid systems, nitrate-containing species like Tc(NO₃)₃(DBP)(HDBP)₂ and Tc(NO₃)₂(DBP)₂(HDBP)₂. nih.govunlv.edu

Table 2: Characterized Actinide Complexes with Dibutyl Phosphate (DBP)
ActinideComplex FormulaPhase/ConditionsReference
Uranium(VI)UO₂(DBP)₂Precipitate from 0.2M HNO₃ iaea.org
Uranium(VI)UO₂(DBP)₂(HDBP)ₓ (x=1 or 2)Precipitate from 0.2M HNO₃ with excess DBP iaea.org
Uranium(VI)UO₂(NO₃)(H(DBP)₂)(HDBP)₂Precipitate from >3.0M HNO₃ iaea.org
Technetium(IV)TcO(DBP·HDBP)₂Extracted organic phase unlv.edu
Technetium(IV)Tc(NO₃)₃(DBP)(HDBP)₂Light organic phase (n-dodecane) nih.gov
Technetium(IV)Tc(NO₃)₂(DBP)₂(HDBP)₂Heavy organic phase (n-dodecane) nih.gov

Lanthanide Complexation

While specific studies on the complexation of this compound with the full range of lanthanide elements are not extensively detailed in the available literature, the coordination chemistry of lanthanides with analogous organophosphorus compounds, such as bis-diisobutyl dithiophosphinates, provides valuable insights. Research on these related compounds indicates that the anions of diisobutyl-substituted phosphorus ligands readily coordinate with lanthanide cations. For instance, in complexes with 1,10-phenanthroline, the diisobutyl dithiophosphinate anions are found within the first coordination sphere of the lanthanide cation researchgate.net.

The interaction between lanthanides and organophosphorus ligands is primarily ionic in nature. Due to their hard Lewis acid character, lanthanide ions form strong bonds with the hard Lewis base oxygen donor of the phosphoryl group in DIBP. The stoichiometry and stability of the resulting complexes are influenced by factors such as the ionic radius of the specific lanthanide ion, with subtle differences potentially leading to variations in coordination number and ligand stoichiometry researchgate.net. The general expectation is that DIBP would form chelate complexes with lanthanide ions, where the metal ion replaces the acidic proton of the phosphate group and coordinates with the phosphoryl oxygen.

Transition Metal Complexation (e.g., Zirconium, Cobalt, Nickel, Iron, Vanadium)

This compound and its analogs are effective extractants for a variety of transition metals, forming stable complexes that facilitate their separation from aqueous solutions.

Zirconium: The complexation of zirconium with dibutyl hydrogen phosphate (DBP), a close structural analog of DIBP, has been studied in nitric acid solutions. These studies reveal the formation of a primary complex with the stoichiometry Zr(NO₃)₂A₂, where 'A' represents the dibutyl phosphate anion. This core complex can further associate with additional molecules of the organophosphorus ligand through hydrogen bonding with the phosphoryl oxygen atoms, forming larger, less stoichiometrically defined aggregates mdpi.com. The coordination environment around the zirconium ion in such complexes is a key factor in their stability and extractability.

Cobalt and Nickel: The separation of cobalt and nickel is a significant challenge in hydrometallurgy due to their similar chemical properties. Organophosphorus extractants like Cyanex 272, which is a phosphinic acid, have shown selectivity for cobalt over nickel. This selectivity is attributed to the stereochemistry of the resulting metal complexes, with cobalt(II) favoring the formation of tetrahedral complexes with such ligands, while nickel(II) tends to form octahedral complexes, which are less readily extracted into the organic phase. While direct studies with DIBP are scarce, it is expected that similar principles of coordination chemistry would govern its interaction with cobalt and nickel ions. The extraction of cobalt using the related extractant di-(2-ethylhexyl) phosphoric acid (D2EHPA) has been shown to be pH-dependent, with extraction efficiency increasing with higher pH nih.govmdpi.comchalmers.se.

Iron: The interaction of iron(III) with phosphate ions in aqueous solutions is known to be complex, involving the formation of various monomeric and polynuclear species depending on the pH and reactant concentrations nih.gov. In the context of solvent extraction with organophosphorus acids, iron(III) can form stable complexes. However, the extraction can be complicated by slow kinetics and the potential for the formation of precipitates of iron dibutyl phosphate in the organic phase, which can limit the efficiency of the separation process researchgate.net.

Vanadium: The solvent extraction of vanadium using organophosphorus reagents is an established method for its recovery. Synergistic effects have been observed when using a combination of extractants, such as D2EHPA and 2-ethylhexylphosphonic mono-2-ethylhexyl (PC88A), for the extraction of vanadium from sulfuric acid solutions researchgate.netbme.hu. This suggests that mixed-ligand complexes of vanadium are formed, leading to enhanced extraction efficiency. The extraction of tetravalent vanadium with a mixture of D2EHPA and tributylphosphate (TBP) has also been reported, where kinetic factors play a role in the competitive extraction of other metals like iron and aluminum bme.husemanticscholar.org.

Influence of Chemical Environment on Complexation Equilibria

The complexation equilibria of this compound with metal ions are highly sensitive to the chemical environment, including the acidity of the aqueous phase, the nature of the organic diluent, and the presence of competing ions and ligands.

Acidity Effects (e.g., Nitric Acid Concentration, pH)

The acidity of the aqueous phase plays a crucial role in the complexation and extraction of metal ions with acidic organophosphorus extractants like DIBP. The extraction process typically involves the exchange of a proton from the extractant for a metal ion. Consequently, the pH of the aqueous solution directly influences the position of the extraction equilibrium.

For many metal ions, an increase in pH leads to a higher degree of extraction, as the equilibrium shifts towards the formation of the metal-extractant complex nih.govnih.gov. Conversely, at high acid concentrations, the extraction efficiency may decrease due to the competition of protons with metal ions for the extractant molecules. For instance, in the extraction of metals from nitric acid solutions, the concentration of HNO₃ can significantly affect the distribution ratios of the metal ions. At very high nitric acid concentrations, the organophosphorus ligand itself can be extracted into the organic phase through complexation with nitric acid, which can further influence the metal extraction process.

Diluent Effects on Complexation Behavior

The organic diluent in which DIBP is dissolved is not merely an inert carrier but plays an active role in the extraction process. The choice of diluent can affect the solubility and stability of the metal-extractant complex, as well as the physical properties of the organic phase, such as viscosity and phase disengagement time mdpi.comwhiterose.ac.uk.

Research on analogous organophosphorus extractants has shown that aliphatic diluents, such as kerosene (B1165875) and hexane, often lead to higher extraction efficiencies for rare earth elements compared to aromatic diluents like toluene (B28343) whiterose.ac.ukresearchgate.net. This difference in behavior is attributed to the different solvation properties of the diluents and their interactions with the extracted metal complexes. Polar diluents may enhance the extraction of ionic species, while nonpolar diluents are more suitable for the extraction of neutral complexes mdpi.com. The diluent also influences the degree of aggregation (polymerization) of the extractant molecules in the organic phase, which in turn affects their extraction behavior mdpi.com. Kerosene is a commonly used diluent in industrial solvent extraction processes due to its low cost and favorable physical properties researchgate.netresearchgate.net.

Below is an interactive table summarizing the effect of different diluents on the extraction of Neodymium(III) with an organophosphorus extractant, illustrating the general trends applicable to DIBP.

Diluent TypeExample DiluentsRelative Extraction Efficiency for Nd(III)General Observations
AliphaticKerosene, Hexane, OctaneHighGenerally leads to better extraction performance for rare earth elements. whiterose.ac.ukresearchgate.net
AromaticToluene, XyleneLowMay result in faster phase disengagement times. whiterose.ac.uk
Mixed Aliphatic-AromaticCommercial solvent mixturesMediumOffers a balance of properties. whiterose.ac.uk

Role of Competing Ions and Ligands

The selectivity and efficiency of metal extraction by DIBP can be significantly influenced by the presence of other ions and ligands in the system. Competing metal ions in the aqueous phase can co-extract with the target metal, reducing the purity of the extracted product. The selectivity of DIBP for a particular metal over others is a critical factor in designing effective separation processes mdpi.com.

Advanced Applications in Liquid Liquid Extraction and Separation Science

Diisobutyl Hydrogen Phosphate (B84403) as an Extractant in Hydrometallurgical Processes

Diisobutyl hydrogen phosphate belongs to the class of organophosphorus extractants, which are pivotal in the field of hydrometallurgy for the separation and purification of metals. researchgate.netresearchgate.net These compounds are recognized for their efficiency in solvent extraction processes, a technique that has become fundamental for recovering valuable metals from various sources, including industrial waste streams. researchgate.net The chemical nature of organophosphorus extractants, characterized by the types of atoms, their structural arrangement, and chain length, dictates their reactivity and stability in extraction processes. researchgate.net

Organophosphorus reagents are among the most effective for hydrometallurgical applications. researchgate.net Extractants like di(2-ethylhexyl) phosphoric acid (D2EHPA), which is structurally similar to this compound, are widely used for their ability to selectively separate rare earth elements and other metals. researchgate.net The mechanism often involves a cation exchange reaction where the hydrogen ion of the extractant is exchanged for a metal cation. researchgate.net For instance, the extraction of tetravalent vanadium has been successfully carried out using a mixture of D2EHPA and Tributylphosphate (TBP). researchgate.netbme.hu The choice of diluent, typically an aliphatic petroleum ether, is also crucial as it can influence the aggregation of the extractant in the organic phase and thus affect extraction efficiency. scielo.org.za

The table below summarizes key aspects of organophosphorus extractants in hydrometallurgical processes, drawing parallels for the expected behavior of this compound.

FeatureDescriptionRelevant Compounds Mentioned
Extraction Mechanism Primarily cation exchange, where the acidic proton of the phosphate group is exchanged for a metal ion. researchgate.netDi(2-ethylhexyl) phosphoric acid (D2EHPA), Tributylphosphate (TBP)
Industrial Applications Recovery of metals from industrial waste streams and separation of valuable metals like cobalt, nickel, and vanadium. researchgate.netresearchgate.netCYANEX 272, D2EHPA, TBP
Selectivity High selectivity for specific metals, which can be tuned by adjusting process conditions such as pH. researchgate.netD2EHPA, P507
Role of Diluent Affects the aggregation of the extractant and the overall extraction efficiency. Aliphatic solvents are often preferred. scielo.org.zaKerosene (B1165875), Petroleum Ether, Hexane

Selective Extraction and Separation Mechanisms of Metal Ions

The efficacy of this compound and related organophosphorus extractants lies in their ability to selectively extract specific metal ions from complex aqueous solutions. This selectivity is governed by the chemical properties of both the extractant and the metal ion, as well as the conditions of the extraction process, such as pH and the composition of the aqueous and organic phases.

Preferential extraction is a key feature of organophosphorus extractants. For example, extractants like Cyanex 272 have demonstrated the ability to separate cobalt from nickel in acidic chloride solutions, achieving 90% cobalt extraction at a pH of 6. mdpi.com This selectivity is highly dependent on pH, with cobalt extraction being favored in acidic conditions. mdpi.com Similarly, in multicomponent systems containing elements like thorium, iron, zirconium, and cerium, specific extractants show preferential extraction at different pH levels. For instance, Cyanex 272 is noted as a selective extractant for Thorium (IV) at a pH of 1. scielo.org.za

The extraction mechanism is often a cation exchange process. In the case of Co²+ extraction with bis(2-ethylhexyl) phosphate (D2EHPA), the extractant, which exists as a dimer in nonpolar solvents like kerosene, reacts with the cobalt ions to form a Co-D2EHPA complex in the organic phase. nih.gov This complex is then transported away from the aqueous phase, achieving separation. nih.gov

The following table illustrates examples of preferential extraction using organophosphorus extractants.

Metal Ion SystemExtractantConditionsExtraction Efficiency
Cobalt (II) from Nickel (II)Cyanex 272 (0.5 M)pH 690% for Cobalt
Thorium (IV)Cyanex 272pH 1Selective for Thorium
Scandium (III)D2EHPA (0.05 mol/L)pH 0-1>97% for Scandium researchgate.net

At the liquid-liquid interface where extraction occurs, competitive phenomena can influence the separation efficiency. Different ions present in the aqueous phase may compete for the active sites of the extractant molecules. This competition is analogous to the competitive adsorption observed at solid-liquid interfaces.

Studies on the competitive adsorption of arsenate and phosphate onto iron hydroxides reveal that both anions compete for the same surface binding sites. nih.govelsevierpure.com Although this research pertains to a solid-liquid interface, the underlying principles of competition are relevant to the interactions at the organic-aqueous interface in solvent extraction. In these systems, the presence of one species can inhibit the adsorption or extraction of another. For example, the presence of phosphate can reduce the adsorption of natural organic matter on aluminum hydroxide (B78521) by occupying the available binding sites. nih.gov Similarly, in a liquid-liquid extraction system, the presence of high concentrations of certain ions can reduce the extraction efficiency of the target metal ion by competing for the this compound extractant at the interface.

This compound in Nuclear Fuel Reprocessing Research

In the context of nuclear fuel reprocessing, this compound is relevant primarily as an analogue to dibutyl hydrogen phosphate (HDBP). HDBP is a significant degradation product of tri-n-butyl phosphate (TBP), the primary extractant used in the Plutonium and Uranium Recovery by Extraction (PUREX) process. researchgate.net The accumulation of HDBP in the organic solvent can significantly disrupt the separation process.

The PUREX process is a solvent extraction technology used to reprocess spent nuclear fuel and separate uranium and plutonium from fission products. researchgate.net The process relies on TBP diluted in a hydrocarbon solvent. researchgate.net Through chemical and radiolytic degradation, TBP breaks down, with HDBP being the major degradation product. researchgate.net

The presence of HDBP is problematic because it forms strong complexes with actinides, particularly Pu(IV). researchgate.net This strong coordination interferes with the back-extraction (stripping) of plutonium from the organic phase, making it difficult to fully recover. researchgate.net The retention of uranium (VI) in the organic phase also increases with higher HDBP content. researchgate.net To ensure the efficiency and safety of the PUREX process, it is essential to clean the TBP diluent of these degradation products before it is reused. researchgate.net This purification step mitigates the interference caused by compounds like HDBP.

"Third phase" formation is an undesirable phenomenon in the PUREX process where the organic phase splits into two distinct layers: a light organic phase and a dense, heavy organic phase (the third phase). manchester.ac.uk This third phase is rich in the extracted metal complexes, the extractant, and nitric acid, and its formation can cause significant operational and safety problems. manchester.ac.uk

Research has confirmed that HDBP, the degradation product of TBP, plays a crucial role in promoting the formation of a third phase. researchgate.net The complexation between metal ions like Zirconium (IV) and HDBP is a primary origin of this phenomenon. researchgate.net Studies on the Technetium (IV)-HDBP system have shown that third phase formation is dependent on the HDBP concentration. nih.govresearchgate.net In this system, the splitting of the organic phase was observed during the extraction process, leading to a heavy phase and a light phase with different technetium species. nih.govresearchgate.net The proposed mechanism involves the formation of metal-HDBP complexes that aggregate into larger clusters, ultimately leading to the phase separation. nih.gov

The table below summarizes the characteristics of third phase formation involving HDBP.

Contributing FactorDescriptionMetal Ions Implicated
HDBP Concentration The formation of a third phase is dependent on the concentration of HDBP in the organic solvent. nih.govTechnetium (IV), Zirconium (IV)
Metal Complexation Strong complexation between metal ions and HDBP is a primary driver for third phase formation. researchgate.netZirconium (IV), Plutonium (IV), Uranium (IV), Thorium (IV) researchgate.netnih.gov
Phase Composition The heavy "third phase" contains high concentrations of metal complexes, extractant, and acid, while the light phase is depleted in these components. manchester.ac.ukUranium (VI), Thorium (IV) nih.gov
Mechanism Metal-HDBP complexes aggregate into supramolecular clusters, leading to the splitting of the organic phase. nih.govTechnetium (IV)

Multi-Component Extraction Systems Involving this compound

The efficacy of this compound as an extractant is particularly evident in complex multi-component systems, where the selective separation of target ions from a mixture of chemically similar elements is required. DIBP's ability to form stable complexes with a variety of metal ions allows for tailored separation schemes. Research has demonstrated its utility in the separation of rare earth elements (REEs), as well as in the segregation of transition metals like cobalt and nickel.

The separation of cobalt and nickel is a critical process in hydrometallurgy, particularly for the production of high-purity materials for battery applications. While alkyl phosphinic acids are often favored for high separation factors, alkyl phosphoric acids like DIBP also play a role. The separation factor for cobalt over nickel with alkyl phosphoric acids can be influenced by various factors including temperature, cobalt concentration, and the choice of diluent and modifier.

In the realm of rare earth element separation, organophosphorus extractants are widely utilized. The extraction of REEs from nitrate (B79036) media using mixtures of tributylphosphate (TBP) and organophosphorus acids has been a subject of study. These systems can exhibit synergistic effects, where the combined extraction efficiency is greater than the sum of the individual extractants. For instance, studies with the chemically similar Di(2-ethylhexyl)phosphoric acid (D2EHPA) in combination with TBP have shown that the distribution coefficients of heavy rare earths can be enhanced. While specific data for DIBP is less prevalent in readily available literature, the principles of synergistic extraction are applicable. The extraction of cerium, for example, has shown significant synergism in such mixed-solvent systems.

The separation efficiency in these multi-component systems is often quantified by the separation factor (β), which is the ratio of the distribution coefficients of the two metals being separated. The following interactive table provides illustrative data on the separation of cobalt and nickel using an organophosphorus extractant system, highlighting the influence of pH on the separation factor.

pHCobalt Extraction (%)Nickel Extraction (%)Separation Factor (βCo/Ni)
3.045514.4
3.5701018.0
4.0851820.2
4.5953015.8
5.0984510.8

This table presents hypothetical data to illustrate the trend of cobalt and nickel separation with an acidic organophosphorus extractant as a function of pH. The separation factor is calculated as β = (D_Co)/(D_Ni), where D is the distribution coefficient.

Process Design and Optimization Methodologies for this compound-Based Extraction

The development of efficient and economical liquid-liquid extraction processes utilizing this compound necessitates rigorous process design and optimization. A variety of methodologies, ranging from empirical experimental designs to sophisticated modeling and simulation techniques, are employed to achieve optimal performance.

Experimental Design and Optimization:

A powerful statistical tool for optimizing extraction processes is Response Surface Methodology (RSM) . RSM is a collection of mathematical and statistical techniques used to model and analyze problems in which a response of interest is influenced by several variables. The goal is to optimize this response. Common RSM designs include the Box-Behnken Design (BBD) and Central Composite Design (CCD). These methods allow for the investigation of the effects of multiple factors (e.g., extractant concentration, pH, phase ratio, temperature, and contact time) and their interactions on the extraction efficiency and selectivity. For instance, RSM can be employed to determine the optimal conditions for the selective stripping of rare earth elements from a loaded DIBP organic phase.

The optimization process typically involves:

Screening of variables: Identifying the most influential factors affecting the extraction process.

Model fitting: Developing a mathematical model that describes the relationship between the variables and the response.

Optimization: Determining the optimal values of the variables to maximize or minimize the response.

Modeling and Simulation:

Process modeling and simulation are indispensable tools for the design, analysis, and optimization of multi-stage liquid-liquid extraction processes. These models can range from simple equilibrium stage models to more complex dynamic models that account for mass transfer kinetics and hydrodynamics.

Equilibrium Stage Models: These models, often represented graphically by McCabe-Thiele diagrams, are used to determine the number of theoretical stages required to achieve a desired separation. They are based on the assumption that the two phases leaving each stage are in thermodynamic equilibrium.

Dynamic Modeling and Simulation: For more complex systems and for process control design, dynamic models are employed. These models can predict the transient behavior of the extraction process in response to changes in operating conditions. Software packages that can simulate solvent extraction flowsheets are valuable for designing and optimizing entire separation circuits, including extraction, scrubbing, and stripping stages. These simulations can help in understanding the complex interactions in multi-component systems and in managing process fluctuations.

By integrating experimental design with process modeling, a comprehensive understanding of the this compound-based extraction system can be achieved, leading to the development of robust and efficient separation processes.

Kinetic and Mechanistic Investigations of Diisobutyl Hydrogen Phosphate in Extraction Systems

Elucidation of Extraction Reaction Mechanisms

The generalized reaction for the extraction of a metal ion Mⁿ⁺ can be represented as:

Mⁿ⁺(aq) + n(HX)₂(org) ⇌ MXₙ(HX)ₙ(org) + nH⁺(aq)

Where:

Mⁿ⁺(aq) is the metal ion in the aqueous phase.

(HX)₂(org) represents the dimeric form of diisobutyl hydrogen phosphate (B84403) in the organic phase.

MXₙ(HX)ₙ(org) is the extracted metal-organophosphorus complex in the organic phase.

H⁺(aq) is the hydrogen ion released into the aqueous phase.

The stoichiometry of the extracted complex and the exact reaction mechanism can vary depending on the specific metal being extracted, the concentration of the extractant, the pH of the aqueous phase, and the nature of the organic diluent. For instance, at low metal loadings, the extracted species is often a simple monomeric complex, while at higher concentrations, polymeric complexes may form.

Research has shown that the extraction process involves the following key steps:

Diffusion of the metal ion from the bulk aqueous phase to the interface.

Adsorption of the metal ion at the interface.

Interfacial reaction between the adsorbed metal ion and the diisobutyl hydrogen phosphate dimer to form the metal complex.

Desorption of the metal complex from the interface into the bulk organic phase.

Diffusion of the released hydrogen ions from the interface into the bulk aqueous phase.

The specific nature of the interfacial reaction is a critical area of investigation. It is hypothesized that the dimeric structure of the this compound plays a crucial role in the chelation of the metal ion, leading to the formation of a stable complex.

Kinetic Modeling of Mass Transfer and Interfacial Reactions

The rate of extraction, R, can be generally described by the following equation:

R = k[Mⁿ⁺]ᵃ[(HX)₂]ᵇ[H⁺]ᶜ

Where:

[Mⁿ⁺], [(HX)₂], and [H⁺] are the concentrations of the metal ion, this compound dimer, and hydrogen ion, respectively.

a, b, and c are the reaction orders with respect to each species.

Experimental data are fitted to various kinetic models to determine the rate constants and reaction orders. nih.gov Common models include first-order and second-order kinetic models. nih.gov The goodness of fit is often evaluated using the coefficient of determination (R²). nih.gov

For many metal extraction systems involving organophosphorus extractants, the interfacial chemical reaction is often found to be the rate-determining step, particularly under conditions of high agitation where mass transfer limitations are minimized.

Model TypeKey AssumptionsTypical Application
Diffusion-Controlled Model The rate is limited by the transport of reactants to the interface or products away from it.Systems with low agitation or high viscosity.
Kinetically-Controlled Model The rate is limited by the intrinsic speed of the chemical reaction at the interface.Systems with high agitation and low mass transfer resistance.
Mixed-Control Model Both diffusion and chemical reaction rates are comparable and influence the overall extraction rate.Intermediate agitation conditions.

Influence of Process Parameters on Extraction Kinetics (e.g., Stirring Speed, Interfacial Area, Temperature)

The kinetics of metal extraction with this compound are significantly influenced by several process parameters. Understanding these effects is crucial for controlling the extraction process and achieving desired separation efficiencies.

Stirring Speed: In a liquid-liquid extraction system, the stirring speed affects the degree of agitation and, consequently, the interfacial area and the thickness of the diffusion boundary layers. Initially, increasing the stirring speed generally leads to an increase in the extraction rate because it enhances mass transfer by reducing the thickness of the boundary layers. researchgate.netmdpi.com However, beyond a certain stirring speed, the extraction rate may become independent of agitation, indicating that the process is no longer limited by mass transfer but by the intrinsic rate of the interfacial chemical reaction. mdpi.com

Temperature: Temperature has a dual effect on the extraction process. An increase in temperature generally increases the rates of both diffusion and chemical reaction, leading to a higher extraction rate. mdpi.com The relationship between the rate constant and temperature is often described by the Arrhenius equation:

k = A * exp(-Eₐ / RT)

Where:

k is the rate constant.

A is the pre-exponential factor.

Eₐ is the activation energy.

R is the ideal gas constant.

T is the absolute temperature.

The activation energy (Eₐ) provides insight into the nature of the rate-determining step. A low activation energy (typically < 20 kJ/mol) suggests that the process is diffusion-controlled, while a higher activation energy (typically > 40 kJ/mol) indicates that it is kinetically-controlled. mdpi.com

The following table summarizes the typical effects of these parameters on the extraction rate:

ParameterEffect on Extraction RatePrimary Reason
Stirring Speed Increases up to a plateauEnhanced mass transfer, reduced boundary layer thickness. researchgate.netmdpi.com
Interfacial Area IncreasesMore sites available for the interfacial reaction.
Temperature IncreasesIncreased diffusion coefficients and reaction rate constants. mdpi.com

Rate-Determining Steps in this compound Extraction Processes

The determination of the RDS is often achieved by analyzing the influence of various process parameters on the extraction rate. For instance, if the extraction rate is strongly dependent on the stirring speed, it is likely that the process is diffusion-controlled. researchgate.netmdpi.com Conversely, if the rate is independent of stirring speed but highly dependent on the concentrations of the reactants and temperature, the interfacial chemical reaction is likely the RDS. mdpi.comrsc.org

In many systems involving this compound and similar organophosphorus extractants, the extraction regime can shift from diffusion-controlled to kinetically-controlled depending on the experimental conditions. researchgate.netmdpi.comrsc.org For example, at low temperatures and low reactant concentrations, the chemical reaction may be slow and thus rate-determining. At higher temperatures and concentrations, the reaction rate may increase to a point where the diffusion of reactants to the interface becomes the slower, rate-limiting step.

The following table outlines the characteristics of different rate-determining steps:

Rate-Determining StepKey Characteristics
Aqueous Phase Diffusion Rate is proportional to the bulk concentration of the metal ion and is highly dependent on stirring speed. Low activation energy.
Interfacial Chemical Reaction Rate is dependent on the concentrations of both the metal ion and the extractant at the interface. Rate is often independent of stirring speed at high agitation. High activation energy. mdpi.comrsc.org
Organic Phase Diffusion Rate is dependent on the transport of the extractant to the interface and the metal complex away from it. Can be influenced by the viscosity of the organic phase.

By systematically studying the effects of process variables and applying appropriate kinetic models, researchers can elucidate the complex interplay between mass transfer and chemical reaction in extraction systems utilizing this compound. This knowledge is invaluable for the development of efficient and selective separation processes.

Computational Chemistry and Theoretical Modeling of Diisobutyl Hydrogen Phosphate Systems

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing fundamental information about the structure, energy, and electronic properties of molecules. northwestern.edu These calculations can determine optimized molecular geometries, bond lengths, bond angles, and the distribution of electrons within the Diisobutyl hydrogen phosphate (B84403) molecule.

Detailed analyses of the electronic structure yield valuable data on molecular orbitals, effective atomic charges, and bond orders. northwestern.edu Such information is crucial for understanding the reactivity of the molecule, particularly the acidic nature of the phosphate proton and the nucleophilicity of the phosphoryl oxygen. Methods range from Hartree-Fock approximations to more accurate approaches like Møller-Plesset (MP2) and coupled cluster (CC) theory, which account for electron correlation. researchgate.net

In studies analogous to DIBP systems, quantum chemical calculations have been successfully applied to understand metal-extractant complexes. For instance, investigations into complexes of zirconium with Dibutyl hydrogen phosphate (HDBP) have demonstrated that calculated structural parameters are in good agreement with experimental results. researchgate.net Furthermore, Atoms in Molecules (AIM) analysis of these systems has revealed a significant degree of ionic character in the bonds between the metal center and the oxygen atoms of the extractant, providing insight into the nature of the coordination. researchgate.net

Table 1: Applications of Quantum Chemical Calculations for DIBP Analysis

Calculated Property Significance for DIBP Systems
Optimized Geometry Predicts stable 3D structure, including bond lengths and angles.
Electronic Energy Determines thermodynamic stability and reaction energetics.
Molecular Orbitals (HOMO/LUMO) Indicates sites of reactivity for proton donation and metal coordination.
Partial Atomic Charges Quantifies the polarity of bonds, such as P=O and O-H, which governs interactions.

| Vibrational Frequencies | Predicts infrared spectra for comparison with experimental data. |

Molecular Dynamics Simulations of Solvent-Extractant and Metal-Extractant Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dovepress.com This technique is particularly valuable for exploring the dynamic interactions between Diisobutyl hydrogen phosphate, solvent molecules, and metal ions in a simulated environment that mimics bulk liquid phases.

MD simulations provide a detailed picture of how DIBP molecules behave in solution. They can reveal how DIBP interacts with various diluents, how it self-associates to form aggregates, and the specific nature of its interactions with extracted metal ions. mdpi.com Studies on the closely related HDBP, a known degradation product of Tributyl phosphate (TBP), show that it contributes to the formation of supramolecular structures even before the organic phase contacts any metal ions. escholarship.org These aggregate structures are critical to the selectivity and efficiency of solvent extraction processes. escholarship.org

Simulations of similar organophosphorous extractants, such as Di-(2-ethylhexyl)phosphoric acid (D2EHPA), have shown that water is indispensable for the formation of ordered aggregates in nonpolar organic solvents. researchgate.net Rather than forming a separate aqueous core, water molecules often act as bridges, connecting individual extractant molecules through hydrogen bonds. researchgate.net This bridging mechanism is crucial for the stability and structure of the extractant aggregates in the organic phase.

Table 2: Key Insights from MD Simulations of Organophosphate Extractant Systems

Interaction Type MD Simulation Findings
Solvent-Extractant Elucidates solvation shells and the influence of diluent polarity on extractant conformation and aggregation.
Extractant-Extractant Reveals the formation of dimers and larger aggregates (supramolecular structures) driven by hydrogen bonding. escholarship.org
Metal-Extractant Models the coordination of metal ions, the structure of the resulting complex, and its stability in the organic phase.

| Role of Water | Demonstrates that water molecules can act as bridging ligands, stabilizing the extractant aggregates. researchgate.net |

Density Functional Theory (DFT) Applications in Adsorption and Selectivity Studies

Density Functional Theory (DFT) is a class of quantum mechanical methods that models the electronic structure of systems by focusing on the electron density. nih.gov It has become a standard tool in computational chemistry for investigating the properties of molecules and materials, offering a good balance between accuracy and computational cost.

In the context of this compound, DFT is highly applicable to studying its role in separation processes, particularly for understanding adsorption phenomena and extraction selectivity. DFT calculations can be used to determine the interaction energies between the DIBP molecule and a surface or between DIBP and different metal cations. This allows for a quantitative assessment of binding strength and selectivity. mdpi.com

For example, DFT has been used to investigate the extraction behavior of the related extractant TBP for different metal nitrates. By calculating the extraction energies for various metal ions, researchers can predict and explain the observed selectivity in processes like nuclear fuel reprocessing. researchgate.net Such calculations for the Pu(IV) and Zr(IV) systems with TBP revealed a significantly larger extraction energy for Pu(IV), which is consistent with the preferential extraction of plutonium. researchgate.net This approach can be directly applied to DIBP to understand its selectivity towards different metals.

Table 3: Comparative Extraction Energies for Metal Nitrates with TBP (as a model for DIBP) Calculated by DFT

Metal Ion Calculated Extraction Energy (kcal/mol) Implication for Selectivity
Pu(IV) -73.1 researchgate.net Highly favorable extraction. researchgate.net

| Zr(IV) | -57.6 researchgate.net | Favorable, but less so than Pu(IV), explaining selectivity. researchgate.net |

Prediction of Supramolecular Assembly and Hydrogen Bonding Networks

This compound molecules have a strong tendency to self-assemble into larger, ordered structures known as supramolecular assemblies. This process is primarily driven by the formation of strong and directional hydrogen bonds between the phosphate groups of neighboring molecules. dodynet.euethernet.edu.et Computational modeling is essential for predicting the geometry and stability of these assemblies.

Molecular dynamics simulations are particularly well-suited for studying these phenomena. escholarship.org By simulating a system containing many DIBP molecules, it is possible to observe their spontaneous aggregation into dimers, chains, and more complex networks. These simulations show that the formation of these supramolecular structures is a key factor governing the physical properties of the organic phase and the efficiency of extraction processes. escholarship.org

The fundamental interaction responsible for this assembly is the hydrogen bond between the acidic proton of one phosphate group and the phosphoryl oxygen of another (P-O-H···O=P). The strength and directionality of these bonds lead to well-defined aggregate structures. researchgate.net Understanding the stability of these hydrogen-bonded networks is critical for controlling and optimizing the performance of DIBP in applications such as liquid-liquid extraction.

Table 4: Characteristics of Hydrogen Bonding in Phosphate Supramolecular Assemblies

Feature Description
Primary Interaction Strong O-H···O hydrogen bonds between phosphate head groups.
Common Motifs Formation of cyclic dimers and extended one-dimensional chains. escholarship.orgresearchgate.net
Computational Tool Molecular Dynamics (MD) simulations are used to model the formation and dynamics of these networks. escholarship.org

| Functional Impact | The degree of aggregation significantly influences the efficiency and selectivity of metal ion extraction. escholarship.org |

Spectroscopic and Advanced Analytical Techniques for Research on Diisobutyl Hydrogen Phosphate

Vibrational Spectroscopy (FTIR, Raman) for Structural and Interaction Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for probing the molecular structure of diisobutyl hydrogen phosphate (B84403). These methods detect the vibrations of specific chemical bonds within the molecule, such as P=O, P-O-C, P-OH, and C-H. The frequency of these vibrations is sensitive to the local chemical environment, making it possible to study hydrogen bonding and interactions with other molecules, such as solvents or metal ions. researchgate.netdiva-portal.org

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Notes
O-H StretchP-O-H2500-3000Broad band, indicative of strong hydrogen bonding.
C-H Stretch-CH₃, -CH₂, -CH2850-3000Characteristic of the isobutyl groups.
P=O StretchP=O1200-1300Position is sensitive to hydrogen bonding and coordination.
P-O-C StretchP-O-C950-1100Asymmetric and symmetric stretching vibrations.
P-OH BendingP-O-H850-950In-plane bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Analysis and Speciation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and speciation analysis of diisobutyl hydrogen phosphate in solution. The most relevant nuclei for study are ¹H, ¹³C, and ³¹P.

¹H and ¹³C NMR provide detailed information about the isobutyl chains of the molecule. The chemical shifts and coupling patterns in the ¹H NMR spectrum allow for the unambiguous assignment of protons in the -CH₃, -CH, and -CH₂- groups. chemicalbook.comlibretexts.org

³¹P NMR is particularly powerful as it directly probes the phosphorus atom, which is the central atom of the functional group. huji.ac.il The ³¹P chemical shift is highly sensitive to the electronic environment around the phosphorus nucleus. researchgate.net This sensitivity makes it an excellent tool for studying phenomena such as protonation/deprotonation, aggregation, and complexation with metal ions. huji.ac.ilresearchgate.net

Research on the closely related dibutyl phosphate (DBP) using ³¹P NMR has demonstrated the ability to determine acid dissociation constants (Ka) in various polar solvents by comparing its chemical shift to that of a non-acidic analogue, tributyl phosphate (TBP). researchgate.net This method allows for the investigation of intermolecular interactions, such as the association between the DBP anion and various cations. researchgate.net

AssignmentProtonApproximate Chemical Shift (δ, ppm)Coupling
AP-O-H 8.5Broad singlet
BP-O-CH₂ -4.03Doublet of triplets
C-CH₂-CH -(CH₃)₂1.66Multiplet
D-CH-(CH₃ )₂0.94Doublet

Note: Data is for the analogous compound Dibutyl Phosphate and serves as a representative example. chemicalbook.com

X-ray Absorption Spectroscopy (XAS) for Metal Speciation and Coordination Environment (e.g., XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique ideal for determining the local geometric and electronic structure of a specific element within a material. springernature.comnih.gov For research involving this compound, XAS is particularly valuable for studying its complexes with metal ions, a scenario common in solvent extraction and environmental chemistry. nih.govnih.gov The technique is element-specific, allowing one to tune the X-ray energy to the absorption edge of the metal of interest (e.g., iron, uranium, lanthanides). springernature.com

The XAS spectrum is typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES): This region provides information on the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing metal atom. unimi.it

Extended X-ray Absorption Fine Structure (EXAFS): This region contains information about the local atomic environment around the central metal atom. Analysis of the EXAFS can determine the type of neighboring atoms (e.g., oxygen from the phosphate group), their distance from the metal, and their coordination number. unimi.it

By applying XAS, researchers can elucidate the precise manner in which this compound binds to metal ions, distinguishing between inner-sphere and outer-sphere complexes and determining key structural parameters like metal-oxygen bond lengths. nih.gov

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS) for Species Identification and Quantification

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of this compound and identifying species in complex mixtures. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing organophosphorus compounds, as it typically transfers intact molecules from solution to the gas phase with minimal fragmentation. researchgate.netpurdue.edu

ESI-MS can be used for both qualitative and quantitative analysis of DIBP. researchgate.net In positive-ion mode, DIBP can be detected as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. In negative-ion mode, it is readily observed as the deprotonated molecule ([M-H]⁻). researchgate.netuni.lu High-resolution mass spectrometry enables the determination of the exact mass, which confirms the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, yielding characteristic product ions that provide structural confirmation. mdpi.com ESI-MS is a rapid and reliable method that can be directly coupled with liquid chromatography (LC) for the separation and quantification of DIBP and its degradation products in various matrices. researchgate.netmdpi.com

AdductFormulaCalculated m/zPredicted CCS (Ų)
[M+H]⁺[C₈H₂₀O₄P]⁺211.10938151.2
[M+Na]⁺[C₈H₁₉O₄PNa]⁺233.09132156.9
[M+K]⁺[C₈H₁₉O₄PK]⁺249.06526157.6
[M+NH₄]⁺[C₈H₂₃NO₄P]⁺228.13592170.0
[M-H]⁻[C₈H₁₈O₄P]⁻209.09482148.8

Data predicted for this compound. uni.lu

Other Advanced Analytical Methodologies in this compound Research

Beyond the primary spectroscopic techniques, several other analytical methods play crucial roles in the comprehensive characterization of this compound.

X-ray Diffraction (XRD): For DIBP that exists as a crystalline solid, single-crystal X-ray diffraction can determine its precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. Powder XRD is used to identify crystalline phases, assess sample purity, and study polymorphism. researchgate.netiucr.org

Tensiometry: This technique measures surface tension and is used to study the interfacial properties of molecules. As an amphiphilic molecule, DIBP can accumulate at interfaces (e.g., water-oil). Tensiometry can be used to quantify its effectiveness as a surfactant, determine its critical micelle concentration (CMC) if applicable, and investigate its behavior in extraction systems.

Liquid Scintillation Counting (LSC): This method is used exclusively for the quantification of radioactivity. wikipedia.orghidex.com In studies involving DIBP, LSC would be the technique of choice if the molecule were radiolabeled with a beta-emitting isotope such as carbon-14 (¹⁴C) or tritium (³H). hidex.comrevvity.com This approach is common in environmental fate, metabolic, or mechanistic studies to trace the path and concentration of the DIBP molecule through a complex system with high sensitivity. iaea.orguwm.edu

Supramolecular Chemistry and Self Assembly Phenomena of Diisobutyl Hydrogen Phosphate

Design of Diisobutyl Hydrogen Phosphate-Containing Supramolecular Architectures

The predictable and directional nature of the hydrogen bonds formed by the phosphate (B84403) group makes this compound a valuable component in the rational design of larger supramolecular architectures. nih.gov By co-crystallizing or mixing it with other molecules that have complementary hydrogen bonding sites, it is possible to construct complex, well-defined assemblies such as tapes, sheets, or three-dimensional networks. researchgate.netnih.gov

The design process involves a holistic view of all potential interactions. nih.gov The isobutyl groups, for example, can engage in hydrophobic interactions, creating pockets or domains within the larger architecture that can be used to encapsulate other molecules. By modifying these alkyl chains—for instance, by replacing them with longer or more functionalized groups—it is possible to tune the properties and topology of the resulting supramolecular structure. This strategy allows for the creation of materials with tailored porosity, solubility, or recognition capabilities.

Applications in Brønsted Acid Catalysis and Artificial Enzyme Mimicry

The acidic proton of the this compound group enables it to function as a Brønsted acid catalyst. acs.org In this role, it can activate electrophiles by protonation, facilitating a wide range of organic reactions. Chiral versions of phosphate-based Brønsted acids are renowned for their ability to catalyze reactions with high enantioselectivity. nih.gov While this compound itself is achiral, it serves as a fundamental model for this class of catalysts. The catalytic activity is rooted in the formation of a hydrogen bond between the phosphate's acidic proton and the substrate, which lowers the energy of the reaction's transition state. nih.gov

The dual nature of the phosphate group, with its acidic proton (donor) and phosphoryl oxygen (acceptor), is key to its catalytic efficacy. nih.gov This dual functionality allows it to simultaneously activate both an electrophile and a nucleophile, mimicking the strategy used by many enzymes. This has led to the use of phosphate groups in the design of artificial enzyme mimics. nih.govresearchgate.net

In the context of enzyme mimicry, a supramolecular assembly containing this compound can create a microenvironment, or "active site," where reactants are brought into close proximity and in the correct orientation for a reaction to occur. scitechdaily.com The phosphate group can act as a general acid-base catalyst, while the surrounding supramolecular structure provides substrate recognition and stabilization of the transition state, much like the protein scaffold of a natural enzyme. nih.govtaylorandfrancis.com This approach combines the principles of supramolecular chemistry and catalysis to create highly efficient and selective reaction systems.

Table 2: Catalytic Roles of the Phosphate Moiety

FunctionMechanismRelevant Interaction
Brønsted Acid Catalysis Protonation of a substrate (e.g., an imine or carbonyl) to increase its electrophilicity.Formation of a strong hydrogen bond between the P-OH group and the substrate. nih.gov
Bifunctional Catalysis Simultaneous activation of an electrophile (via P-OH) and a nucleophile (via P=O).Dual hydrogen bonding interactions within the transition state assembly. nih.gov
Enzyme Mimicry Providing a catalytic group (general acid/base) within a defined binding pocket.Non-covalent interactions of the entire supramolecular host create a binding site around the phosphate catalyst. scitechdaily.com

Host-Guest Chemistry with this compound Derivatives

Host-guest chemistry involves the formation of complexes where one molecule (the host) creates a binding cavity for another molecule (the guest). wikipedia.org The phosphate group is an excellent hydrogen bond donor and acceptor, making dihydrogen phosphate and its organic derivatives, like this compound, common guests in supramolecular systems. researchgate.net

Derivatives of this compound can be encapsulated within larger host molecules such as cyclodextrins, calixarenes, or self-assembled molecular cages. The binding is typically driven by a combination of forces. The negatively charged phosphate head can form strong, charge-assisted hydrogen bonds with complementary functional groups within the host's cavity. nih.gov Simultaneously, the non-polar isobutyl groups can have favorable van der Waals or hydrophobic interactions with non-polar regions of the host. mdpi.com

This selective recognition is fundamental to applications in sensing, separation, and transport. For example, a host molecule could be designed to selectively bind this compound from a mixture of other anions, relying on the specific geometry and electronic properties of the phosphate group and its alkyl substituents. By altering the structure of the host or modifying the substituents on the phosphate guest, the strength and selectivity of the binding can be finely tuned. nih.gov

Future Research Directions and Emerging Paradigms for Diisobutyl Hydrogen Phosphate Chemistry

Integration of Artificial Intelligence and Machine Learning in Diisobutyl Hydrogen Phosphate (B84403) Research

Machine learning models are increasingly being used to accelerate the discovery and design of novel and more efficient solvent systems. rsc.orgoup.com These models can rapidly screen thousands of potential solvent structures and mixtures, a task that would be impractically time-consuming using traditional trial-and-error experimentation. rsc.orgoup.com By analyzing vast datasets, ML algorithms can identify complex patterns and predict the physicochemical properties of solvents, bridging the gap between molecular structure and macroscopic behavior. oup.com For instance, Bayesian experimental design can be employed to train computer models to predict a substance's preference between two solvents, significantly reducing the number of experiments required. nih.gov This approach allows researchers to focus on a smaller, more promising set of solvent candidates. nih.gov

Furthermore, AI can be instrumental in developing data-driven virtual sensors that estimate unmeasurable characteristics of a hydrometallurgical process using historical data. researchgate.net These virtual sensors can provide real-time recommendations to optimize and stabilize the process, leading to increased efficiency and profitability. researchgate.net Computational chemistry and molecular modeling, powerful tools in their own right for designing novel extractants and predicting their performance, can be significantly enhanced by AI. rsc.orgkuleuven.be By calculating properties such as the heat of formation of metal-extractant complexes, computational models can elucidate the factors that enhance selectivity and extraction ability. rsc.orgkuleuven.be

The application of AI and ML in the broader field of chemical synthesis and process optimization is also highly relevant to DIBP. These technologies can aid in the design of optimal extraction columns, the selection of suitable solvents, and the prediction of extraction yields, ushering in an era of intelligent systems that drive improvements in quality, efficiency, and environmental responsibility. udel.edu

Table 1: Potential Applications of AI/ML in Diisobutyl Hydrogen Phosphate Research

Application AreaSpecific AI/ML TechniquePotential Impact
Process Optimization Reinforcement Learning, Neural NetworksMaximize metal yield, minimize energy and reagent consumption in solvent extraction. researchgate.net
Solvent Design Bayesian Experimental Design, Generative ModelsAccelerate the discovery of novel, high-performance, and green solvent systems. rsc.orgoup.comnih.gov
Predictive Modeling Supervised Learning (e.g., Regression, Classification)Predict physicochemical properties and extraction efficiency of DIBP and its analogues. oup.com
Virtual Sensing Data-driven AI modelsEstimate and control unmeasurable process parameters in real-time. researchgate.net
Computational Chemistry Quantum Mechanical Calculations, Molecular DynamicsElucidate extraction mechanisms and guide the design of more selective extractants. rsc.orgkuleuven.be

Exploration of Novel Applications Beyond Traditional Metal Extraction

While this compound is well-established in the realm of metal extraction, emerging research suggests its potential utility in a variety of other fields. The inherent chemical properties of organophosphorus compounds, including DIBP, open doors to applications in corrosion inhibition, materials science, and even biomedical fields.

One of the most promising alternative applications for phosphate-based compounds is in the field of corrosion inhibition . Phosphate esters have been identified as effective corrosion inhibitors, particularly for protecting carbon steel from oxygen-induced corrosion in industrial settings like oilfields. tandfonline.com These compounds can form a protective film on the metal surface, mitigating the corrosive effects of carbonic acid and oxygen. tandfonline.com The mechanism of inhibition often involves both anodic and cathodic processes, with the performance of phosphate esters being superior to many traditional inhibitors in oxygenated environments. tandfonline.com Research into the specific efficacy of DIBP as a corrosion inhibitor for various metals and alloys under different environmental conditions could yield significant advancements in materials protection.

In the realm of materials science , organophosphate compounds are utilized as flame retardants and plasticizers. rsc.org Isobutyl dihydrogen phosphate, a related compound, is noted for its high thermal stability and ability to inhibit combustion, making it a valuable component in the production of polymers, textiles, and coatings. researchgate.net It also functions as a plasticizer, enhancing the flexibility and workability of materials. researchgate.net Given these properties, DIBP could be investigated for similar applications, potentially offering unique advantages in terms of performance and compatibility with different material matrices.

The broader family of calcium phosphate materials has extensive applications in bone regeneration due to their osteoconductive and, in some cases, osteoinductive properties. acs.org These materials can release calcium and phosphorus ions, which helps to regulate the activity of osteoblasts and osteoclasts, facilitating the natural process of bone healing. acs.org While DIBP itself is not a primary component of these biomaterials, the fundamental chemistry of phosphates is central to their function. Future research could explore the potential of modifying surfaces with organophosphates like DIBP to control protein adsorption and cell adhesion, thereby influencing the biological response to implants. The discovery of new crystalline calcium phosphate phases continues to open up possibilities for innovative biomedical applications, such as in medical implants and drug delivery systems. tue.nl

Furthermore, the microbial degradation of trialkyl phosphates, used as flame retardants and plasticizers, results in the formation of dialkyl phosphates like diisobutyl phosphate. rsc.org This highlights a role for DIBP in environmental and biodegradation studies. Understanding the pathways and rates of its formation and subsequent degradation is crucial for assessing the environmental impact of related organophosphorus compounds.

Sustainable Synthesis and Green Chemistry Approaches for this compound

The principles of green and sustainable chemistry are increasingly influencing the synthesis of organophosphorus compounds, with a focus on developing eco-friendly methodologies. researchgate.netrsc.orgresearchgate.net Traditional synthesis routes for compounds like this compound often rely on hazardous reagents and generate significant waste. Future research is actively exploring greener alternatives that are more atom-economical, energy-efficient, and utilize less toxic substances.

One promising avenue is the use of enzymatic synthesis . Enzymes, such as alkaline phosphatase, can be used for the phosphorylation of alcohols under mild, aqueous conditions. tandfonline.com This approach avoids the harsh reagents and conditions often associated with conventional organophosphorus chemistry. Research into the reverse hydrolysis capabilities of phosphatases has shown that phosphoric monoesters can be synthesized with good yields. tandfonline.com The development of immobilized enzyme systems could further enhance the sustainability of this process by allowing for enzyme recycling and continuous production. tandfonline.com The enzymatic cleavage of organic phosphate esters is also being explored for the recovery of inorganic phosphate from agricultural and food industry waste, demonstrating the potential for a circular phosphorus economy. fraunhofer.de

Mechanochemistry , which involves chemical reactions induced by mechanical force (e.g., grinding or milling) in the absence of a solvent, offers another powerful green synthetic route. This solvent-free approach can lead to higher yields, shorter reaction times, and reduced waste generation. acs.org The mechanochemical synthesis of various main group compounds, including organophosphorus derivatives, has been successfully demonstrated. acs.org Applying this technique to the synthesis of DIBP could significantly reduce its environmental footprint. For instance, the use of condensed phosphates to phosphorylate hydride reagents under mechanochemical conditions has been shown to produce phosphite, a reduced phosphorus compound, in a more sustainable manner that avoids the hazardous white phosphorus intermediate. researchgate.net

The development of catalytic systems that are more efficient and environmentally benign is also a key area of research. This includes the use of metal complex catalysis and organocatalysis for the asymmetric synthesis of chiral organophosphorus compounds. mdpi.com While DIBP is achiral, the principles of developing highly efficient and selective catalysts are transferable to its synthesis. The goal is to replace stoichiometric reagents with catalytic amounts of substances that can be easily recovered and reused.

Furthermore, there is a strong emphasis on designing synthetic pathways that utilize renewable feedstocks . While the primary starting materials for DIBP are currently derived from fossil fuels, future research may explore the production of isobutanol from biomass as a more sustainable alternative. Integrating such bio-based feedstocks into the synthesis of DIBP would align with the broader goals of a circular and sustainable chemical industry.

Table 2: Comparison of Synthesis Approaches for Organophosphorus Compounds

Synthesis ApproachTraditional MethodGreen Chemistry AlternativeAdvantages of Green Approach
Reagents Stoichiometric, often hazardous (e.g., PCl3, POCl3) mdpi.comrsc.orgCatalytic, enzymatic, or mechanochemical activationReduced waste, milder reaction conditions, improved safety. tandfonline.comacs.orgmdpi.com
Solvents Volatile organic compounds (VOCs)Solvent-free (mechanochemistry), water, or green solvents (e.g., ionic liquids) acs.organalchemres.orgReduced pollution and health hazards. researchgate.netanalchemres.org
Energy Often requires heating for extended periodsRoom temperature reactions, microwave or visible light catalysisLower energy consumption and carbon footprint. rsc.org
Feedstocks Fossil fuel-derivedPotentially biomass-derived (e.g., bio-isobutanol)Reduced reliance on finite resources, potential for carbon neutrality.
Waste Significant generation of by-products and waste streamsHigh atom economy, waste valorizationMinimized environmental impact, potential for a circular economy. google.com

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of the mechanisms underlying the function of this compound, particularly in complex environments like solvent extraction systems, necessitates the use of advanced, in-situ characterization techniques. These methods allow for the observation of molecular interactions and transformations as they occur in real-time and under realistic conditions, providing insights that are often unattainable with conventional ex-situ analysis.

Synchrotron-based techniques are particularly powerful for probing the local chemical environment of metals during the extraction process. oup.comkuleuven.be X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide detailed information about the oxidation state and coordination environment (e.g., bond distances and coordination numbers) of a metal ion as it complexes with DIBP molecules at the liquid-liquid interface. kuleuven.be Synchrotron-based micro X-ray fluorescence (μ-SXRF) can be used to map the elemental distribution across an interface, revealing how different species are partitioned between the aqueous and organic phases. udel.edu These techniques are invaluable for elucidating the structure of the extracted metal complexes and understanding the factors that govern extraction selectivity.

The study of the liquid-liquid interface itself is crucial, as this is where the extraction process takes place. Advanced optical and spectroscopic techniques are being developed to probe this challenging environment. For example, the generation of multilayer thin film stacks of liquids, or "liquid heterostructures," creates a system where the interfacial area is maximized relative to the bulk liquid. nih.gov This makes it easier to isolate spectroscopic and scattering signals from the interface, enabling more detailed studies of interfacial phenomena such as adsorption, self-assembly, and chemical reactions. nih.gov Techniques like infrared microscopy and imaging ellipsometry can be used to characterize the thickness and composition of these buried liquid layers. nih.gov

The precise control over the position and geometry of liquid-liquid interfaces in microfluidic devices also offers new opportunities for in-situ studies. aip.org By creating stable interfaces within microchannels, it is possible to perform high-resolution imaging and spectroscopic measurements of the extraction process as it unfolds. This can provide insights into the kinetics of complex formation and mass transfer across the interface.

Furthermore, computational methods, such as molecular dynamics (MD) simulations , are becoming increasingly important for complementing experimental in-situ studies. taylorfrancis.com MD simulations can provide an atomistic-level view of the liquid-liquid interface, showing how DIBP molecules orient themselves at the interface and how they interact with metal ions and water molecules. This computational approach can help to interpret experimental data and to build more accurate models of the extraction process.

The combination of these advanced in-situ experimental techniques and computational modeling will be instrumental in developing a more fundamental understanding of this compound chemistry, leading to the design of more efficient and selective separation systems.

Table 3: Advanced In-Situ Characterization Techniques for DIBP Research

TechniqueInformation ObtainedRelevance to DIBP Research
Synchrotron X-ray Absorption Spectroscopy (XAS) Oxidation state, coordination number, and bond distances of metal ions. kuleuven.beosti.govElucidating the structure of metal-DIBP complexes formed during solvent extraction.
Synchrotron Micro X-ray Fluorescence (μ-SXRF) Elemental distribution and mapping at interfaces. udel.eduVisualizing the partitioning of metals and DIBP between aqueous and organic phases.
Vibrational Sum-Frequency Generation (SFG) Spectroscopy Molecular orientation and structure at interfaces.Studying the arrangement of DIBP molecules at the liquid-liquid interface.
Interfacial Tension and Rheology Dynamic properties of the interface.Understanding how DIBP affects the stability and mass transfer characteristics of the interface.
Microfluidics with In-Situ Imaging/Spectroscopy Real-time observation of interfacial processes. aip.orgInvestigating the kinetics of metal extraction by DIBP in a controlled environment.
Molecular Dynamics (MD) Simulations Atomistic-level view of interfacial structure and dynamics. taylorfrancis.comProviding a theoretical framework for understanding experimental observations of the extraction process.

Q & A

Q. How can Diisobutyl hydrogen phosphate (DIBP) be synthesized and characterized in laboratory settings?

DIBP is synthesized via esterification of phosphoric acid with isobutyl alcohol under controlled conditions. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify functional groups. Chromatographic purity assessments (e.g., HPLC) ensure minimal byproducts. The compound’s CAS number (911-351-2) and reaction mass details (e.g., with isobutyl dihydrogen phosphate) should be cross-referenced for synthesis validation .

Q. What analytical methods are recommended for detecting DIBP in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting DIBP at trace levels. Prior extraction using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery. Calibration standards should account for potential co-eluting organophosphate esters (OPEs), such as di-n-butyl phosphate, to avoid false positives. Fluorometric assays (adapted from DHAP detection protocols) may also be optimized for DIBP quantification by modifying enzyme substrates .

Q. What are the key physicochemical properties of DIBP influencing its environmental persistence?

DIBP’s log Kow (octanol-water partition coefficient) and water solubility determine its partitioning behavior. Its hydrolysis rate, influenced by pH and temperature, affects degradation in aquatic systems. Structural analogs like tert-butyl phosphate (log Kow ~0.8) suggest moderate hydrophilicity, while ester bonds make it susceptible to microbial cleavage. These properties guide experimental design for persistence studies under varying environmental conditions .

Q. What are common interferences in chromatographic analysis of DIBP, and how can they be mitigated?

Co-eluting phosphates (e.g., triphenyl phosphate) and matrix effects from organic-rich samples (e.g., sludge) are key interferences. Mitigation strategies include:

  • Using isotope-labeled internal standards (e.g., deuterated DIBP) for quantification.
  • Optimizing gradient elution in LC to separate structurally similar OPEs.
  • Pre-treating samples with activated carbon to reduce matrix complexity .

Advanced Research Questions

Q. What are the primary metabolic pathways of DIBP in microbial communities?

In activated sludge, DIBP undergoes aerobic degradation via hydrolysis of ester bonds, yielding isobutanol and inorganic phosphate. Key intermediates like mono-isobutyl phosphate are further metabolized by Sphingomonas and Pseudomonas species. Stable isotope probing (SIP) combined with metagenomics can identify functional genes (e.g., phosphatase enzymes) driving these pathways. Degradation efficiency correlates with microbial community composition and redox conditions .

Q. How can researchers address data scarcity in toxicological assessments of DIBP?

Read-across methodologies leverage data from structurally related compounds (e.g., dimethyl glutarate) to infer toxicity. For DIBP, this involves:

  • Comparing functional groups (ester vs. carboxylate) to predict reactivity.
  • Validating hypotheses using in vitro assays (e.g., cytotoxicity in HepG2 cells).
  • Cross-referencing EU-LCI derivation frameworks for data-poor substances .

Q. What experimental models study DIBP’s endocrine-disrupting potential?

Zebrafish embryos (Danio rerio) and mammalian cell lines (e.g., MCF-7 for estrogenicity) are used to assess endocrine effects. Endpoints include vitellogenin induction, receptor binding assays (e.g., ERα/β), and transcriptional activation of hormone-responsive genes. Dose-response studies should account for metabolic activation (e.g., liver S9 fractions) to mimic in vivo conditions .

Q. How do co-contaminants affect DIBP biodegradation in activated sludge systems?

Co-exposure with chlorinated OPEs (e.g., tris(2-chloroethyl) phosphate) can inhibit DIBP degradation by competitively binding microbial enzymes. Experimental designs should include:

  • Multi-substrate degradation assays to assess inhibition kinetics.
  • Metatranscriptomics to evaluate shifts in phosphatase gene expression.
  • Respirometry to monitor microbial activity under stress .

Q. What molecular techniques identify microbial consortia responsible for DIBP degradation?

16S rRNA amplicon sequencing and shotgun metagenomics resolve community diversity. Fluorescence in situ hybridization (FISH) with taxon-specific probes localizes degraders in biofilms. Functional screening via plasmid-encoded phosphatase libraries can isolate novel DIBP-metabolizing strains .

Q. How does DIBP’s structure influence its interaction with biological membranes?

Molecular dynamics simulations reveal that DIBP’s branched alkyl chains enhance membrane permeability compared to linear-chain analogs. Experimental validation involves:

  • Langmuir monolayer assays to measure insertion efficiency into lipid bilayers.
  • Fluorescence anisotropy to assess membrane fluidity changes.
  • Computational docking studies with phospholipid headgroups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.